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Introduction

GPR110, also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is an orphan
adhesion GPCR that has been identified as a receptor for the endogenous ligand N-
docosahexaenoylethanolamine (synaptamide).[1][2][3] Activation of GPR110 is implicated in
various physiological processes, including neurogenesis, neurite outgrowth, and
synaptogenesis.[4] GPR110 is known to couple to multiple G protein signaling pathways,
including Gas, which leads to the production of cyclic AMP (cAMP), and Gaq, which activates
the phospholipase C (PLC) pathway.[2][5][6][7] The activation of the Gaq pathway results in an
increase in intracellular calcium levels, which in turn activates the calcium-dependent
phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-
cells (NFAT), allowing its translocation into the nucleus to regulate gene expression.[8] This
application note provides a detailed protocol for assessing the Gag-mediated activation of
GPR110 using a Nuclear Factor of Activated T-cells (NFAT) reporter assay.

Principle of the Assay

The NFAT reporter assay is a cell-based method used to quantify the activation of the Gaq
signaling pathway.[9][10] The assay utilizes a host cell line (e.g., HEK293) that is transiently or
stably transfected with two key components:
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e An expression vector for the GPR110 receptor.

e Areporter vector containing a reporter gene (e.qg., firefly luciferase) under the transcriptional
control of an NFAT response element (NFAT-RE).

Upon activation of GPR110 by a ligand, the Gaq pathway is initiated, leading to the
translocation of NFAT to the nucleus.[8] In the nucleus, NFAT binds to the NFAT-RE in the
reporter vector, driving the expression of the luciferase gene. The resulting luciferase activity is
measured using a luminometer, and the light output is directly proportional to the level of
GPR110 activation.

Signaling Pathway

The following diagram illustrates the signaling cascade from GPR110 activation to the
expression of the reporter gene in the NFAT assay.

Click to download full resolution via product page

Caption: GPR110-Gaqg-NFAT signaling pathway.

Experimental Workflow

The following diagram provides a step-by-step overview of the experimental protocol.
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Caption: NFAT reporter assay workflow.
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Materials and Reagents

Reagent/Material Supplier Catalog No. (Example)
HEK?293 Cells ATCC CRL-1573

DMEM, high glucose Gibco 11965092

Fetal Bovine Serum (FBS) Gibco 26140079
Penicillin-Streptomycin Gibco 15140122

Opti-MEM | Reduced Serum )

Medium Gibco 31985062

Lipofectamine 3000 Invitrogen L3000015

GPR110 Expression Plasmid

(User-provided or commercial)

E8481 (pGL4.30[luc2P/NFAT-

NFAT-RE Luciferase Reporter Promega
RE/Hygro])

96-well white, clear-bottom )

Corning 3610
assay plates
ONE-Glo Luciferase Assay

Promega E6110
System
Synaptamide (or other test ]

Cayman Chemical 10007929
compounds)
lonomycin (Positive Control) Sigma-Aldrich 13909

Experimental Protocol

This protocol is adapted for transient transfection in a 96-well format.
Day 1: Cell Seeding

e Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
at 37°C in a 5% COz2 incubator.
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o Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the
day of transfection.

Day 2: Transient Transfection

For each well of a 6-well plate, prepare the following DNA-lipid complexes in Opti-MEM:

o DNA Mixture: Dilute 1.0 ug of the GPR110 expression plasmid and 1.0 ug of the NFAT-RE
luciferase reporter plasmid in 125 pL of Opti-MEM.

o Lipid Mixture: Dilute 5 pL of Lipofectamine 3000 reagent in 125 pL of Opti-MEM.

Add the DNA mixture to the lipid mixture, gently mix, and incubate for 15 minutes at room
temperature.

Add the 250 puL DNA-lipid complex to the cells in the 6-well plate.

Incubate the cells for 24 hours at 37°C in a 5% CO:z incubator.

Day 3: Cell Plating

Trypsinize the transfected cells and resuspend them in fresh culture medium.

Count the cells and adjust the density to 2 x 10° cells/mL.

Plate 100 pL of the cell suspension (20,000 cells/well) into a 96-well white, clear-bottom
assay plate.

Incubate the plate for 4-6 hours at 37°C in a 5% COz2 incubator to allow the cells to attach.
Day 4: Compound Treatment and Luciferase Assay

o Prepare serial dilutions of your test compounds (e.g., synaptamide) and controls in assay
medium (DMEM + 0.5% FBS).

o Positive Control: lonomycin (e.g., 1 uM final concentration).

o Negative Control: Vehicle (e.g., 0.1% DMSO).
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Carefully remove the culture medium from the wells.
Add 100 pL of the compound dilutions or controls to the respective wells.

Incubate the plate for 6-24 hours at 37°C in a 5% CO:z incubator. The optimal incubation time
should be determined empirically.

Equilibrate the plate and the ONE-Glo Luciferase Assay Reagent to room temperature.
Add 100 pL of ONE-Glo reagent to each well.
Incubate for 10 minutes at room temperature, protected from light.

Measure the luminescence using a plate-reading luminometer.

Data Analysis and Presentation

Data Normalization: If a co-transfected Renilla luciferase plasmid is used as an internal
control, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

Fold Induction: Calculate the fold induction by dividing the average relative light units (RLU)
of the compound-treated wells by the average RLU of the vehicle-treated wells.

Dose-Response Curves: Plot the fold induction against the logarithm of the compound
concentration.

ECso/ICso Determination: Fit the dose-response data to a four-parameter logistic equation to
determine the ECso (for agonists) or ICso (for antagonists) values.

Table 1: Example Agonist Dose-Response Data
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Concentration

Compound (nM) Mean RLU Std. Dev. Fold Induction
Vehicle 0 1,520 150 1.0
Synaptamide 1 2,890 250 1.9
Synaptamide 10 8,510 780 5.6
Synaptamide 100 25,840 2,100 17.0
Synaptamide 1000 45,600 3,900 30.0
Synaptamide 10000 46,500 4,200 30.6

lonomycin 1000 60,800 5,500 40.0

Table 2: Summary of Agonist Potency

Max Response (Fold

Compound ECso (nM) Induction)

Synaptamide 85.2 30.6

Compound X 120.5 25.8

Compound Y 45.7 35.2
Troubleshooting

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Issue Possible Cause Solution

- Optimize transfection

- Low transfection efficiency- protocol- Verify GPR110
Low Signal or Low Fold Low GPR110 expression- expression (e.g., by Western
Induction Inactive compound- blot)- Test a known agonist

Suboptimal incubation time (positive control)- Perform a

time-course experiment

. - Use a reporter with a minimal
- "Leaky" promoter in the
promoter- Reduce the amount

High Background Signal reporter vector- High basal ) )
. of GPR110 plasmid during
activity of GPR110 )
transfection
- Ensure a homogenous cell
- Inconsistent cell seeding- suspension before plating- Use

High Well-to-Well Variability o ) ]
Pipetting errors a multichannel pipette and

reverse pipetting technique

Conclusion

The NFAT reporter assay is a robust and sensitive method for studying the Gag-mediated
signaling of GPR110. This protocol provides a framework for researchers to investigate the
activation of GPR110 by its endogenous ligand or to screen for novel synthetic modulators. The
guantitative data generated from this assay can be instrumental in drug discovery and in further
elucidating the physiological roles of GPR110.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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